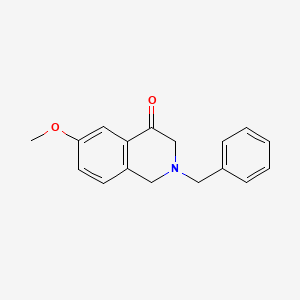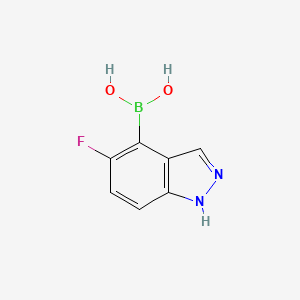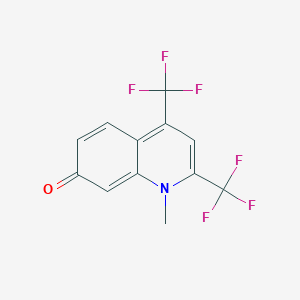![molecular formula C8H7N3O2 B11766621 4-Methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B11766621.png)
4-Methyl-6-nitro-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 4-position and a nitro group at the 6-position on the benzo[d]imidazole ring. The presence of these substituents imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 4-Methyl-6-nitro-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine derivatives with appropriate substituents. For instance, the condensation of 4-methyl-2-nitroaniline with formamide under acidic conditions can yield the desired product. Another approach involves the nitration of 4-methyl-1H-benzo[d]imidazole, followed by purification and isolation of the nitro-substituted product .
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Continuous flow synthesis and catalytic processes are often employed to enhance yield and reduce reaction times. The use of environmentally benign solvents and reagents is also a consideration in large-scale production.
化学反応の分析
4-Methyl-6-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various electrophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Methyl-6-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research into its pharmacological properties has shown promise in the development of new therapeutic agents. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-Methyl-6-nitro-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .
類似化合物との比較
4-Methyl-6-nitro-1H-benzo[d]imidazole can be compared with other imidazole derivatives, such as:
4-Methyl-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitro-1H-benzo[d]imidazole:
2-Methyl-4-nitro-1H-imidazole: A different substitution pattern that influences its chemical behavior and uses.
The presence of both the methyl and nitro groups in this compound imparts unique properties that distinguish it from these similar compounds. Its specific substitution pattern allows for targeted interactions and applications in various fields.
特性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
4-methyl-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6(11(12)13)3-7-8(5)10-4-9-7/h2-4H,1H3,(H,9,10) |
InChIキー |
OENWEVLTEUXGAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N=CN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B11766548.png)
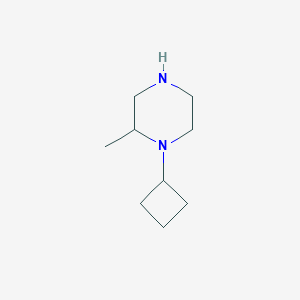
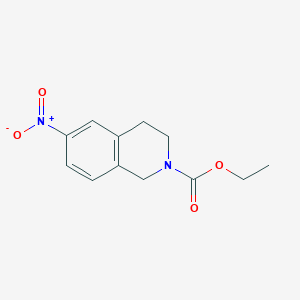
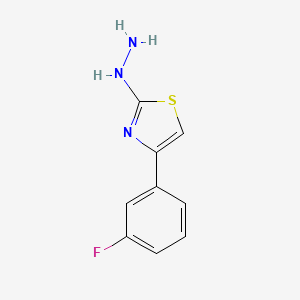
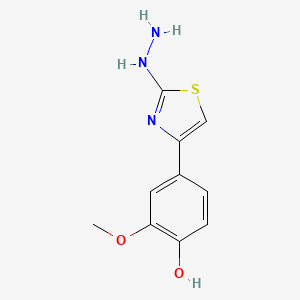
![(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11766577.png)

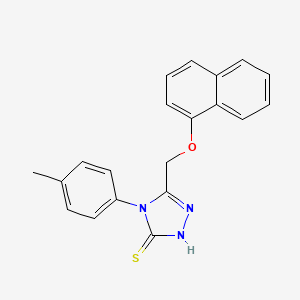
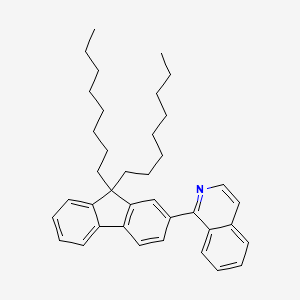
![(2R)-2-(Benzo[d][1,3]dioxol-5-yl)thiazolidine-4-carboxylic acid](/img/structure/B11766604.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11766606.png)
